molecular formula C8H5Cl2NO B15335418 5,7-Dichloro-3-methylbenzisoxazole

5,7-Dichloro-3-methylbenzisoxazole

Cat. No.: B15335418
M. Wt: 202.03 g/mol
InChI Key: VVMCXKYLXHVURW-UHFFFAOYSA-N
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Description

5,7-Dichloro-3-methylbenzisoxazole is a chemical compound belonging to the benzisoxazole family Benzisoxazoles are heterocyclic compounds containing a benzene ring fused to an isoxazole ring This compound is characterized by the presence of two chlorine atoms at positions 5 and 7, and a methyl group at position 3 on the benzisoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-3-methylbenzisoxazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 3,5-dichloro-2-nitrobenzoic acid with methylamine, followed by cyclization to form the benzisoxazole ring . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-3-methylbenzisoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzisoxazole compounds .

Scientific Research Applications

5,7-Dichloro-3-methylbenzisoxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-3-methylbenzisoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dichloro-1,3-benzoxazole-2-thiol
  • 3,5-Dichloro-2-methylbenzisoxazole
  • 5,7-Dichloro-2-methylbenzoxazole

Uniqueness

5,7-Dichloro-3-methylbenzisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H5Cl2NO

Molecular Weight

202.03 g/mol

IUPAC Name

5,7-dichloro-3-methyl-1,2-benzoxazole

InChI

InChI=1S/C8H5Cl2NO/c1-4-6-2-5(9)3-7(10)8(6)12-11-4/h2-3H,1H3

InChI Key

VVMCXKYLXHVURW-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C=C(C=C2Cl)Cl

Origin of Product

United States

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